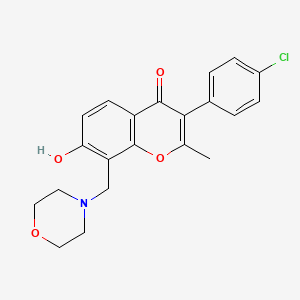

3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

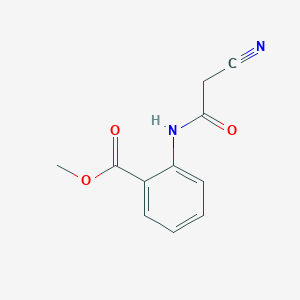

The compound “3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one” is a derivative of chromen-4-one, which is a type of heterocyclic compound . Chromen-4-one derivatives have been studied for their pharmaceutical and biological activities .

Molecular Structure Analysis

The compound contains a chromen-4-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring . It also has a chlorophenyl group, a hydroxy group, a methyl group, and a morpholin-4-ylmethyl group attached to the chromen-4-one core.Applications De Recherche Scientifique

Synthesis and Reactivity

- The synthesis of chromen-4-one derivatives, including those with morpholinylmethyl substituents, has been explored for their versatile reactivity and potential as scaffolds in medicinal chemistry. For example, studies on the synthesis of 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl) -1,2,4-oxadiazol-3-yl]-4H-chromones highlight the compound's role in generating diverse chromen-4-one based structures with potential biological activity (Rao et al., 2014).

Catalysis and Green Chemistry

- Research into environmentally friendly catalysis has identified chromen-4-one derivatives as effective catalysts in organic synthesis, underscoring their utility in green chemistry applications. For instance, the use of choline hydroxide as a catalyst for synthesizing trans-2,3-dihydrofuro[3,2-c]Coumarins in an aqueous medium demonstrates the compound's role in promoting sustainable chemical reactions (Salari et al., 2016).

Potential Therapeutic Applications

- The exploration of chromen-4-one derivatives in drug discovery, especially as inhibitors of DNA-dependent protein kinase (DNA-PK), highlights their potential therapeutic applications. Notably, the development of compounds such as 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate indicates the significant interest in chromen-4-one derivatives as DNA-PK inhibitors, a key target in cancer therapy (Rodriguez Aristegui et al., 2006).

Advanced Material Synthesis

- Chromen-4-one derivatives have also been investigated for their potential in advanced material synthesis. The structural and physicochemical properties of these compounds, such as their fluorescence characteristics, make them suitable candidates for developing new materials with unique optical properties. Combined experimental and theoretical studies on compounds like 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one provide insights into their structural and electronic properties (Priyanka et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO4/c1-13-19(14-2-4-15(22)5-3-14)20(25)16-6-7-18(24)17(21(16)27-13)12-23-8-10-26-11-9-23/h2-7,24H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOAHJJCHBVZHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2964683.png)

![N-(4-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2964684.png)

![5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2964688.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2964690.png)

![2-tert-butyl-1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2964691.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2964694.png)

![2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2964700.png)

![4-(3,5-Difluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2964703.png)